molecular formula C22H24N2O4 B2944972 N-(4-ethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide CAS No. 887887-52-7

N-(4-ethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide

Cat. No.: B2944972
CAS No.: 887887-52-7
M. Wt: 380.444
InChI Key: UFYKLWOLJUQYLW-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 4-ethoxyphenyl group at the N-position of the carboxamide and a 3-methylbutanamido substituent at the 3-position of the benzofuran core.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-4-27-16-11-9-15(10-12-16)23-22(26)21-20(24-19(25)13-14(2)3)17-7-5-6-8-18(17)28-21/h5-12,14H,4,13H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYKLWOLJUQYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name is N-(4-ethoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide, with a molecular formula of C21H25N2O3C_{21}H_{25}N_{2}O_{3}. Its structure features a benzofuran core with an ethoxyphenyl substituent and a carboxamide group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic derivatives.
  • Introduction of the Ethoxyphenyl Group : Electrophilic aromatic substitution reactions are often used.
  • Amidation : The final step involves forming the amide bond using coupling reagents like EDCI or DCC.

The synthesis is modular and allows for the introduction of various substituents at different positions on the benzofuran scaffold, enhancing its potential as a lead compound in drug discovery .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It has demonstrated significant efficacy against:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : The compound exhibits potency four times higher than that of ampicillin.
  • Mycobacterium avium subsp. paratuberculosis : It shows greater activity than the standard drug rifampicin .

Anticancer Activity

Preliminary research indicates that this compound may also possess anticancer properties. Its mechanism of action could involve:

  • Inhibition of Cell Proliferation : By targeting specific enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : Through modulation of signaling pathways related to cell survival .

Case Studies

Several case studies have investigated the biological effects of similar benzofuran derivatives:

  • A study demonstrated that benzofuran derivatives with carboxamide groups exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting that structural modifications can significantly influence biological outcomes .
  • Another research highlighted the use of benzofuran derivatives in small molecule screening campaigns, emphasizing their potential as therapeutic agents due to their diverse biological activities .

The mechanism by which this compound exerts its biological effects is still under investigation but may involve:

  • Interaction with Enzymes : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to specific receptors, altering downstream signaling cascades that affect cell growth and apoptosis .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
N-(4-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamideModerateHigh
N-(4-chlorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamideLowModerate
N-(4-bromophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamideHighLow

This table illustrates how structural variations can influence the biological activities of benzofuran derivatives, highlighting the unique profile of this compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparison of Benzofuran Carboxamide Derivatives
Compound Name Substituents Molecular Weight (g/mol) Biological Activity Source
Target Compound N-(4-ethoxyphenyl), 3-(3-methylbutanamido) ~394.45 (calculated) Not reported N/A
N-p-Anisyl-3-methyl-benzofuran-2-carboxamide N-(4-methoxyphenyl), 3-methyl ~295.3 Antiuterotrophic (inhibits uterine growth)
N-(o-carboxyphenyl)-3-methylbenzofuran-2-carboxamide N-(2-carboxyphenyl), 3-methyl ~325.3 Anti-inflammatory (comparable to aspirin)
3-(2-ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide N-(4-methoxyphenyl), 3-(2-ethylbutanamido) 380.44 Not reported
Abexinostat 3-((dimethylamino)methyl), N-(2-(4-hydroxycarbamoylphenoxy)ethyl) 783355-60-2 (CAS) HDAC inhibitor (anticancer applications)
Key Observations:

Substituent Electronic Effects :

  • The target compound’s 4-ethoxyphenyl group is electron-donating, which may enhance lipophilicity and membrane permeability compared to the electron-withdrawing 4-carboxyphenyl group in N-(4-carboxyphenyl)-3-methylbenzofuran-2-carboxamide .
  • Fluorinated analogs (e.g., 4-fluorophenyl derivatives in –5) leverage fluorine’s electronegativity for improved target binding, a feature absent in the target compound .

Amide Chain Modifications :

  • The 3-methylbutanamido group in the target compound differs from the 2-ethylbutanamido chain in ’s analog. Increased branching in the latter may reduce metabolic stability compared to the linear 3-methylbutanamido substituent .

Biological Activity Trends: Antiuterotrophic activity is prominent in N-p-Anisyl-3-methylbenzofuran-2-carboxamide (4-methoxyphenyl), suggesting that alkoxyaryl groups modulate estrogen-related pathways. The target compound’s ethoxy substituent may exhibit similar or enhanced effects due to its larger size and lipophilicity . In contrast, Abexinostat’s dimethylaminomethyl and hydroxycarbamoyl groups enable histone deacetylase (HDAC) inhibition, highlighting how polar substituents can redirect activity toward epigenetic targets .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The absence of nitro or azido groups (cf. –5) in the target compound suggests reduced susceptibility to reductive metabolism, a common issue in compounds with such functional groups .

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